molecular formula C11H14N2O2S2 B3008413 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 74602-28-1

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole

Cat. No. B3008413
CAS RN: 74602-28-1
M. Wt: 270.37
InChI Key: WFOYMSDJTZLOAI-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of imidazole derivatives and is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Oxidation Processes

2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole and similar compounds have been studied for their roles in oxidation processes. For example, polyfunctional sulfides like 2-benzylsulfanyl-1H-benzimidazole have been oxidized to corresponding sulfoxides using chlorine dioxide, showcasing high chemoselectivity (Loginova et al., 2011).

Synthesis of Novel Compounds

These compounds are instrumental in synthesizing novel chemical structures. They have been used in the creation of thieno-extended purines and other complex molecules (Hawkins et al., 1995).

Chemical Reactions and Tautomerism

Research into the lithiation and C-acylation of similar dihydroimidazoles indicates that these compounds do not exist as 2-(2-oxoalkyl)dihydroimidazoles but as alternative tautomers, as identified by spectroscopic and crystallographic data (Anderson et al., 1985).

Antimicrobial and Antibacterial Properties

Compounds related to this compound have shown potential in combating certain pathogens. For example, derivatives have displayed potent activities against Helicobacter pylori, suggesting possible applications in treating infections caused by this bacterium (Carcanague et al., 2002).

Methylenation Reactions

1-Methyl-2-(methylsulfonyl)benzimidazole, a related compound, has shown effectiveness in methylenation reactions with aldehydes and ketones, producing terminal alkenes in high yields under mild and practical conditions (Ando et al., 2015).

Safety and Hazards

The safety and hazards associated with 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole are not well-documented . It is recommended to handle this compound with appropriate safety measures until more information is available.

properties

IUPAC Name

2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOYMSDJTZLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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